![molecular formula C14H10BrN5O5 B10812404 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione](/img/structure/B10812404.png)
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 3rd position, and a 2-(4-nitrophenyl)-2-oxoethyl group at the 7th position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione typically involves the following steps:
Methylation: The methyl group at the 3rd position can be introduced using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Addition of the 2-(4-nitrophenyl)-2-oxoethyl group: This step involves the reaction of the brominated and methylated purine with 4-nitrobenzaldehyde and a suitable oxidizing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Formation of 8-amino-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione.
Reduction: Formation of 8-Bromo-3-methyl-7-[2-(4-aminophenyl)-2-oxoethyl]purine-2,6-dione.
Oxidation: Formation of 8-Bromo-3-carboxyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione.
科学研究应用
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting purine receptors and enzymes.
Biochemical Research: It serves as a probe to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids.
Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione involves its interaction with specific molecular targets such as purine receptors and enzymes. The bromine atom and the nitrophenyl group enhance its binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
相似化合物的比较
Similar Compounds
8-Bromo-3-methyl-7-[2-(4-aminophenyl)-2-oxoethyl]purine-2,6-dione: Similar structure but with an amino group instead of a nitro group.
8-Bromo-3-carboxyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione: Similar structure but with a carboxyl group instead of a methyl group.
8-Bromo-7-(2-butynyl)-3-methyl-1H-purine-2,6-dione: Similar structure but with a butynyl group instead of a 2-(4-nitrophenyl)-2-oxoethyl group.
Uniqueness
8-Bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione is unique due to the presence of both the bromine atom and the nitrophenyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in medicinal chemistry and biochemical research.
属性
分子式 |
C14H10BrN5O5 |
|---|---|
分子量 |
408.16 g/mol |
IUPAC 名称 |
8-bromo-3-methyl-7-[2-(4-nitrophenyl)-2-oxoethyl]purine-2,6-dione |
InChI |
InChI=1S/C14H10BrN5O5/c1-18-11-10(12(22)17-14(18)23)19(13(15)16-11)6-9(21)7-2-4-8(5-3-7)20(24)25/h2-5H,6H2,1H3,(H,17,22,23) |
InChI 键 |
MNFVKQNZBUFZQS-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


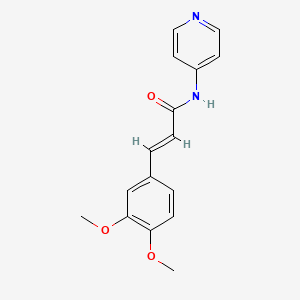
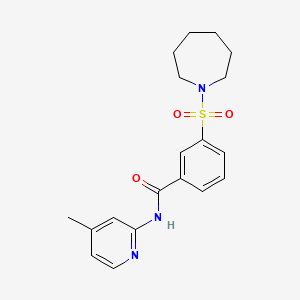
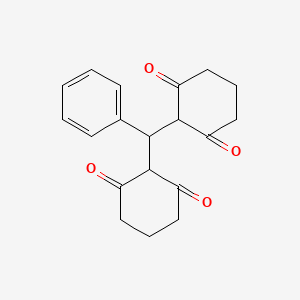
![Methyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10812340.png)
![(5E)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812341.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10812343.png)
![3-{2-[(4-Fluorophenyl)amino]-1,3-thiazol-4-yl}-2h-chromen-2-one](/img/structure/B10812350.png)
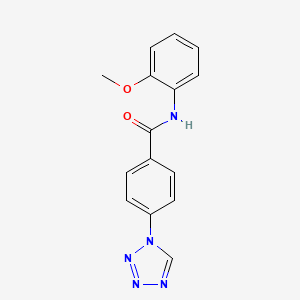
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B10812373.png)
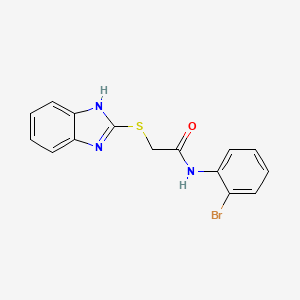
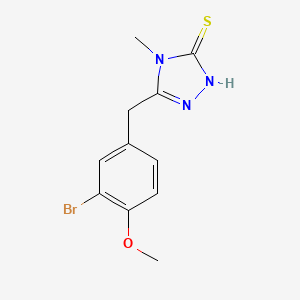
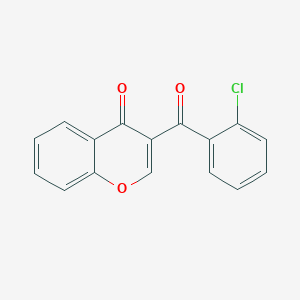
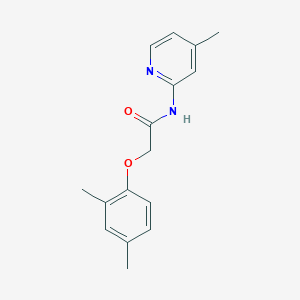
![3-Benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B10812398.png)
